molecular formula C20H28N2O3S B2910509 Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone CAS No. 919241-93-3

Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone

Cat. No.: B2910509
CAS No.: 919241-93-3
M. Wt: 376.52
InChI Key: XTUWLCXJYSDFHT-UHFFFAOYSA-N
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Description

Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone is a synthetic small molecule characterized by a unique structural architecture. Its core indolinyl ring is substituted at the 5-position with a sulfonamide group bearing a cyclopentylamino moiety, while the ketone group is linked to a cyclohexyl ring. This compound is hypothesized to function as a kinase inhibitor, given structural parallels to LIMK (LIM kinase) inhibitors described in literature . The sulfonamide and cyclohexyl groups are critical for target binding and selectivity, as evidenced by analogous compounds in kinase inhibition studies.

Properties

IUPAC Name

1-(cyclohexanecarbonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-20(15-6-2-1-3-7-15)22-13-12-16-14-18(10-11-19(16)22)26(24,25)21-17-8-4-5-9-17/h10-11,14-15,17,21H,1-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUWLCXJYSDFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone typically involves multi-step organic reactions. One common approach is the condensation of cyclohexanone with an indole derivative, followed by sulfonylation and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.

    Medicine: Research explores its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in LIMK Inhibition

Key structural analogues include compounds 1, 22–26 from , which share sulfonamide and cyclohexyl/cyclopentyl motifs. These compounds demonstrate the impact of substituents and stereochemistry on potency and selectivity:

Compound Substituent Stereochemistry LIMK1 IC50 (nM) LIMK2 IC50 (nM) Selectivity (LIMK1/LIMK2)
1 Bromide N/A 15 18 0.83
22 Iodide N/A 7.5 9 0.83
23–24 Cyclohexyl linker (S,S) 50 45 0.90
25–26 Cyclohexyl linker (R,R) 20 >100 >5.0
  • Substituent Effects : Replacing bromide (Compound 1) with iodide (Compound 22) doubled potency for both LIMK1 and LIMK2 due to enhanced hydrophobic interactions .
  • Stereochemistry : The (R,R)-cyclohexyl linker (Compounds 25–26) conferred >5-fold selectivity for LIMK1 over LIMK2, whereas the (S,S)-configuration (Compounds 23–24) slightly favored LIMK2 .

PCSK9 Inhibitors with Cyclopentylamino Groups

The European patent () describes a PCSK9 inhibitor with a bipyridinone core and a 5-(difluoromethoxy)-2-pyrimidinyl group attached to a cyclopentylamino linker. Despite sharing the cyclopentylamino-sulfonyl motif, the target compound’s indolinyl-ketone scaffold likely directs activity toward LIMK rather than PCSK9, highlighting how core structure dictates target specificity .

Indole Derivatives with Cyclopentylamino Moieties

Compounds such as 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (C20H20N2O2, MW 320.39) and cyclopent[b]indole (C18H17NO, MW 263.33) share the cyclopentylamino group but lack the sulfonamide and ketone functionalities. These derivatives exhibit moderate acute toxicity and skin/eye irritation risks, suggesting that the target compound may require similar safety precautions .

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Not specified* Estimated >400 Sulfonamide, cyclohexyl ketone
7-(Cyclopentylamino)-2-phenylindole-5-carboxylic acid C20H20N2O2 320.39 Carboxylic acid, cyclopentylamino
Cyclopent[b]indole C18H17NO 263.33 Tetrahydroindole, methoxyphenyl

*Inferred based on structural complexity.

Cyclohexanone Derivatives

Cyclohexanone (C6H10O, MW 98.14) shares the cyclohexyl ketone group but lacks the indolinyl-sulfonamide moiety.

Research Findings and Discussion

  • Potency and Selectivity : Halogen substitution (Br → I) and stereochemical optimization are critical for enhancing kinase inhibition. The target compound’s iodide and (R,R)-linker configuration could theoretically improve LIMK1 selectivity .
  • Toxicity Considerations: Indole derivatives with cyclopentylamino groups exhibit moderate toxicity, suggesting the need for rigorous handling protocols for the target compound .
  • Structural Flexibility: The cyclopentylamino-sulfonyl motif appears in diverse therapeutic contexts (e.g., LIMK, PCSK9), underscoring its versatility in drug design .

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